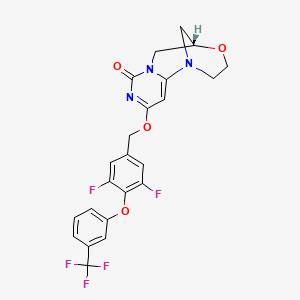
Lp-PLA2-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lp-PLA2-IN-5 is a compound that inhibits lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme linked to the formation of atherosclerotic plaques. This enzyme is associated with various cardiovascular diseases and is a target for therapeutic interventions aimed at reducing the risk of atherosclerosis and related conditions .
Méthodes De Préparation
The synthetic routes and reaction conditions for Lp-PLA2-IN-5 are not extensively detailed in the available literature. general methods for synthesizing Lp-PLA2 inhibitors involve multi-step organic synthesis, including the formation of key intermediates and their subsequent functionalization. Industrial production methods typically involve optimizing these synthetic routes for scalability, yield, and purity .
Analyse Des Réactions Chimiques
Lp-PLA2-IN-5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Applications De Recherche Scientifique
Lp-PLA2-IN-5 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of Lp-PLA2 and its effects on lipid metabolism.
Biology: Helps in understanding the role of Lp-PLA2 in cellular processes and its impact on various biological pathways.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases by reducing the formation of atherosclerotic plaques.
Industry: Used in the development of diagnostic assays and therapeutic agents targeting Lp-PLA2 .
Mécanisme D'action
Lp-PLA2-IN-5 exerts its effects by inhibiting the activity of Lp-PLA2. This enzyme is enriched in the highly atherogenic lipoprotein subfraction of small dense low-density lipoprotein (LDL), which is susceptible to oxidative modification. By inhibiting Lp-PLA2, this compound prevents the formation of lysophosphatidylcholine, a pro-inflammatory molecule, thereby reducing the risk of atherosclerosis .
Comparaison Avec Des Composés Similaires
Similar compounds to Lp-PLA2-IN-5 include:
Darapladib: Another Lp-PLA2 inhibitor that has been studied for its effects on cardiovascular diseases.
Rilapladib: An Lp-PLA2 inhibitor investigated for its potential in treating atherosclerosis and cardiovascular disorders.
Atorvastatin: Although not an Lp-PLA2 inhibitor, it is a statin that reduces LDL cholesterol and has anti-inflammatory effects .
This compound is unique in its specific inhibition of Lp-PLA2, making it a valuable tool for studying the enzyme’s role in cardiovascular diseases and developing targeted therapies.
Propriétés
Formule moléculaire |
C23H18F5N3O4 |
|---|---|
Poids moléculaire |
495.4 g/mol |
Nom IUPAC |
(9S)-4-[[3,5-difluoro-4-[3-(trifluoromethyl)phenoxy]phenyl]methoxy]-10-oxa-1,5,7-triazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C23H18F5N3O4/c24-17-6-13(7-18(25)21(17)35-15-3-1-2-14(8-15)23(26,27)28)12-34-19-9-20-30-4-5-33-16(10-30)11-31(20)22(32)29-19/h1-3,6-9,16H,4-5,10-12H2/t16-/m0/s1 |
Clé InChI |
WQTLAEMFJNYZHB-INIZCTEOSA-N |
SMILES isomérique |
C1CO[C@H]2CN1C3=CC(=NC(=O)N3C2)OCC4=CC(=C(C(=C4)F)OC5=CC=CC(=C5)C(F)(F)F)F |
SMILES canonique |
C1COC2CN1C3=CC(=NC(=O)N3C2)OCC4=CC(=C(C(=C4)F)OC5=CC=CC(=C5)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



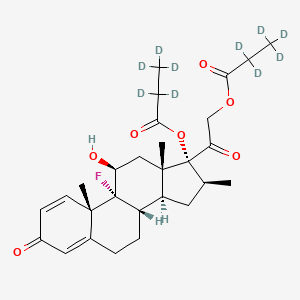
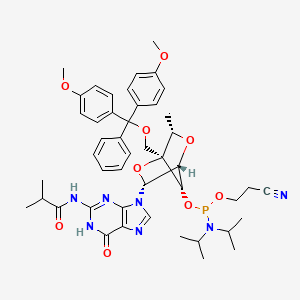

![2-amino-7-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12407947.png)
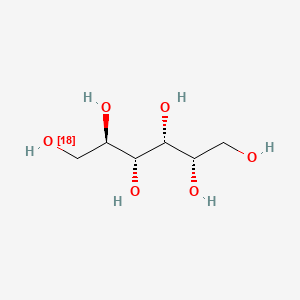
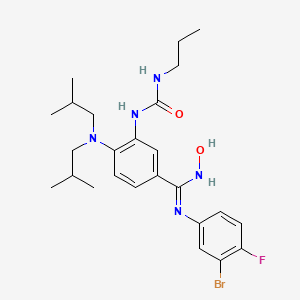
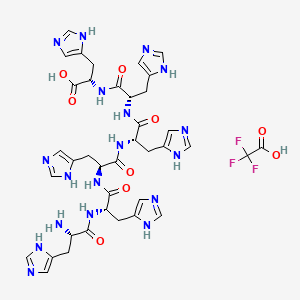
![(1S,3E,5S,6R,7E,9S,11E,13S,16S,17R,18S)-5,6-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,14-tetraene-2,20-dione](/img/structure/B12407957.png)
![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12407964.png)
![2-[(4-Aminophenyl)sulfonyl-[4-[(2-azanyl-2-oxidanylidene-ethyl)-(4-methoxyphenyl)sulfonyl-amino]naphthalen-1-yl]amino]ethanamide](/img/structure/B12407972.png)
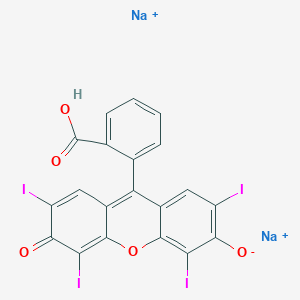
![cyclo[Ala-D-Ala-N(Me)Leu-Leu-N(Me)Val-N(Me)Bmt(E)-Thr-D-N(Me)Ala-N(Me)Thr(Me)-Leu-N(Me)Leu]](/img/structure/B12407982.png)
![10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol](/img/structure/B12407983.png)
